molecular formula C14H20N2O B126947 (-)-2',6'-Pipecoloxylidide CAS No. 27262-43-7

(-)-2',6'-Pipecoloxylidide

Cat. No. B126947
CAS RN: 27262-43-7
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-2',6'-Pipecoloxylidide (2,6-PD) is a naturally occurring amino acid derivative that has been used in various scientific research applications due to its unique properties. It is a highly versatile compound with a wide range of applications, from biochemical research to drug development.

Scientific Research Applications

Local Anesthesia

“N-Despropyl ®-Ropivacaine” is an active metabolite of the dopamine D2 receptor agonist ropinirole . It is used as a local anesthetic for intraoperative local anesthesia . This compound is utilized during surgical procedures to numb a specific part of the body, reducing pain and discomfort.

Post-Operative Analgesia

Post-operative pain management is another application of “N-Despropyl ®-Ropivacaine”. It is used for post-operative analgesia, providing pain relief after surgery . This helps improve patient comfort and recovery.

Chronic Pain Treatment

“N-Despropyl ®-Ropivacaine” is also used in the treatment of chronic pain . Chronic pain can be debilitating and difficult to manage, and this compound provides an effective option for long-term pain management.

Dopamine D2 Receptor Agonist

This compound is an active metabolite of the dopamine D2 receptor agonist ropinirole . It increases extracellular acidification rates in CHO cells expressing human dopamine D2, D3, and D4 receptors . This suggests potential applications in neurological research and treatment.

Drug Metabolite Research

“N-Despropyl ®-Ropivacaine” is a metabolite of ropinirole . It can be used in research to understand the metabolism of ropinirole and the role of its metabolites. This can help optimize drug dosing and reduce side effects.

Enantiomeric Enrichment

A process for enantiomeric enrichment of 2’,6’-pipecoloxylidide using a chiral carbamoyl benzoic acid has been disclosed . This process provides the (S)-enantiomer in high yield and high enantiomeric purity . This can be useful in the production of enantiomerically pure pharmaceuticals.

Pharmacokinetic Evaluation

“N-Despropyl ®-Ropivacaine” and its active metabolite 2’,6’-pipecoloxylidide (PPX) have been used in population pharmacokinetic evaluations . This helps understand the absorption, distribution, metabolism, and excretion of these compounds in different populations.

Nanoemulsion System for Sustained Release

A novel castor oil-based nanoemulsion system has been developed for the local sustained delivery of bupivacaine HCl . This system provides sustained release kinetics for improved pain management, extending the analgesic action and reducing peak levels in the circulation to minimize side effects .

properties

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181714
Record name 2',6'-Pipecoloxylidide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

CAS RN

27262-43-7
Record name 2',6'-Pipecoloxylidide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Pipecoloxylidide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-PIPECOLOXYLIDIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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